molecular formula C7H6NaO7S2 B107384 Sodium 4-formylbenzene-1,3-disulfonate CAS No. 33513-44-9

Sodium 4-formylbenzene-1,3-disulfonate

Cat. No.: B107384
CAS No.: 33513-44-9
M. Wt: 289.2 g/mol
InChI Key: UDTSLIPXNXUTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-formylbenzene-1,3-disulfonate can be synthesized through the sulfonation of benzaldehyde. The process involves the reaction of benzaldehyde with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the disodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzaldehyde is treated with sulfur trioxide gas under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 4-formylbenzene-1,3-disulfonate involves its ability to participate in various chemical reactions due to the presence of the formyl and sulfonate groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in a variety of applications. For example, in polymer electrolyte membranes, the sulfonate groups enhance proton conductivity, which is essential for the efficient operation of fuel cells .

Comparison with Similar Compounds

  • Sodium 2-formylbenzene-1,4-disulfonate
  • Sodium 3-formylbenzene-1,5-disulfonate
  • Sodium 4-carboxybenzene-1,3-disulfonate

Comparison: Sodium 4-formylbenzene-1,3-disulfonate is unique due to the specific positioning of the formyl and sulfonate groups on the benzene ring. This unique structure imparts distinct reactivity and solubility properties compared to its isomers and other similar compounds. For instance, the 4-formyl group allows for specific electrophilic aromatic substitution reactions that are not as readily achievable with other isomers .

Properties

CAS No.

33513-44-9

Molecular Formula

C7H6NaO7S2

Molecular Weight

289.2 g/mol

IUPAC Name

disodium;4-formylbenzene-1,3-disulfonate

InChI

InChI=1S/C7H6O7S2.Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;/h1-4H,(H,9,10,11)(H,12,13,14);

InChI Key

UDTSLIPXNXUTSA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C=O.[Na]

33513-44-9

Pictograms

Irritant

Synonyms

Disodium Benzaldehyde-2,4-disulfonate;  Sodium 4-Formylbenzene-1,3-disulfonate;  Disodium 2,4-Disulfobenzaldehyde;  Benzaldehyde-2,4-disulfonic Acid Disodium Salt;  4-Formylbenzene-1,3-disulfonic Acid Disodium Salt;  4-Formyl-1,3-Benzenedisulfonic Acid So

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-formylbenzene-1,3-disulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 4-formylbenzene-1,3-disulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 4-formylbenzene-1,3-disulfonate
Reactant of Route 4
Sodium 4-formylbenzene-1,3-disulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 4-formylbenzene-1,3-disulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 4-formylbenzene-1,3-disulfonate
Customer
Q & A

Q1: How does Sodium 4-formylbenzene-1,3-disulfonate contribute to the synthesis of novel materials, and what are their potential applications?

A1: this compound serves as a key precursor in synthesizing functional polymers and metal-organic frameworks. For instance, it acts as a modifying agent for polysiloxane in the creation of cation exchange membranes (CEMs). [] These membranes exhibit potential for base recovery from alkaline waste solutions via diffusion dialysis, showcasing their relevance in sustainable chemical processing. [] Furthermore, its ability to form Schiff bases with chitosan leads to materials with enhanced bactericidal properties, making them suitable for applications in cosmetics, dermocosmetics, and wound dressings. []

Q2: Can you elaborate on the structural features of complexes formed with this compound and their implications for catalytic activity?

A2: this compound can act as a ligand, forming complexes with metal ions like Calcium(II). [, ] The resulting complexes often exhibit unique 3D network structures stabilized by π-π stacking and hydrogen bonds. [, ] This structural organization can influence the catalytic activity of the complex. For example, a Calcium(II) complex with this compound-isonicotinic acid hydrazone demonstrated efficient catalytic activity in the oxidation of benzyl alcohol to benzaldehyde, showcasing impressive conversion and selectivity. [] This highlights the potential of these complexes in organic synthesis.

Q3: What analytical techniques are crucial for characterizing compounds and materials derived from this compound?

A3: Characterizing compounds derived from this compound relies on a combination of techniques. Single-crystal X-ray diffraction plays a vital role in determining the crystal structure of the complexes, providing insights into the spatial arrangement of atoms and intermolecular interactions. [, ] Elemental analysis confirms the elemental composition, while Infrared (IR) spectroscopy helps identify functional groups and their bonding characteristics. [, ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, offers valuable information regarding the structure and environment of hydrogen and carbon atoms within the molecule. [] These techniques, employed in conjunction, enable a comprehensive understanding of the compound's structure and properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.